2-Amino-5-methylbenzonitrile CAS number 5925-93-9 properties
2-Amino-5-methylbenzonitrile CAS number 5925-93-9 properties
An In-Depth Technical Guide to 2-Amino-5-methylbenzonitrile (CAS: 5925-93-9)
For Researchers, Scientists, and Drug Development Professionals
Overview
2-Amino-5-methylbenzonitrile, with the CAS number 5925-93-9, is an aromatic organic compound featuring an amino group and a nitrile group attached to a p-toluidine backbone.[1] Its unique structure makes it a valuable and versatile intermediate in various fields of chemical synthesis. It serves as a critical building block in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Notably, it is an essential precursor for synthesizing antidepressant APIs and benzodiazepine derivatives, which are significant in drug development.[2][3] This guide provides a comprehensive overview of its physicochemical properties, safety protocols, analytical characterization, and applications.
Physicochemical and Computational Data
The fundamental properties of 2-Amino-5-methylbenzonitrile are summarized below. The data has been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5925-93-9 | [2][4][5] |
| Molecular Formula | C₈H₈N₂ | [1][5][6] |
| Molecular Weight | 132.16 g/mol | [4][6][7] |
| Appearance | White to brown or off-white to pale yellow crystalline powder/solid.[1][2][4] | [1][2][4] |
| Melting Point | 59-63 °C | [4][7] |
| Boiling Point | 298-302°C (decomposes) | [2] |
| Density | 1.18 g/cm³ | [2] |
| Solubility | Soluble in DMF and DMSO; partially soluble in ethanol.[2] Moderately soluble in water.[1] | [1][2] |
Table 2: Computational Chemistry Data
| Descriptor | Value | Source(s) |
| InChI Key | OZLMBXPYRDASTP-UHFFFAOYSA-N | [4][7] |
| SMILES | Cc1ccc(N)c(c1)C#N | [4][7] |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | [5] |
| logP | 1.4489 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 0 | [5] |
Safety and Handling
2-Amino-5-methylbenzonitrile is classified as a hazardous substance and requires careful handling. The GHS classifications indicate it can cause skin, eye, and respiratory irritation.[4][6][8]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code(s) | Description | Source(s) |
| Signal Word | Warning | [4][7] | |
| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [4][6][8] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | Serious eye irritation, category 2. Skin irritation, category 2. Specific target organ toxicity - single exposure, category 3. | [4][7] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6][7] |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [6][9] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, dust mask type N95 (US). | [4][7] |
Applications in Drug Development and Chemical Synthesis
2-Amino-5-methylbenzonitrile is a key intermediate in the synthesis of various high-value organic molecules.[1][2]
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Pharmaceuticals: It is a crucial precursor for benzodiazepine derivatives, a class of psychoactive drugs with sedative, hypnotic, and anxiolytic properties.[2][3] Its role as an intermediate for antidepressant APIs highlights its importance in medicinal chemistry.[2]
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Agrochemicals: Benzonitrile derivatives are widely used in the synthesis of herbicides and pesticides.[1]
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Material Science: The compound serves as a precursor for conductive polymers used in electronic materials.[2]
The interaction of small molecules with serum albumins is a critical factor in their pharmacokinetics. A study on a derivative of 2-amino-5-methylbenzonitrile and its cobalt(II) complex explored their binding characteristics with human serum albumin (HSA), indicating that such compounds are of interest in understanding drug bioavailability.[10]
Caption: Role of 2-Amino-5-methylbenzonitrile in the drug discovery pipeline.
Experimental Protocols & Analytical Profile
While specific, published experimental data for this exact compound is limited, the following sections provide standardized protocols for its analysis based on common practices for analogous aromatic nitriles.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure by analyzing the chemical environment of proton (¹H) and carbon (¹³C) nuclei.
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Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-methylbenzonitrile in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans to achieve a high signal-to-noise ratio.
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¹³C NMR Acquisition: On the same instrument, acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A significantly larger number of scans will be necessary compared to the proton spectrum.
-
-
Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the methyl (-CH₃) protons, with integrations corresponding to the number of protons in each group.
-
Expected ¹³C NMR Signals: The spectrum should reveal signals for the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbon.
Infrared (IR) Spectroscopy
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Objective: To identify key functional groups based on their characteristic vibrational frequencies.
-
Methodology:
-
Sample Preparation: Place a small amount of the solid, dry sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected prior to sample analysis for correction.
-
-
Expected Key Peaks:
Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺.
-
-
Expected Result: A prominent peak corresponding to the molecular ion should be observed at m/z ≈ 133.18, confirming the molecular weight of the protonated species.
Synthetic Workflow
The synthesis of substituted benzonitriles can be achieved through various routes. While a specific, documented synthesis for 2-Amino-5-methylbenzonitrile was not found in the search results, a plausible synthetic pathway can be conceptualized based on common organic reactions for analogous compounds, such as the synthesis of 2-amino-5-chlorobenzonitrile.[3] A typical workflow involves the modification of a readily available starting material through a series of functional group transformations.
Caption: A conceptual workflow for the synthesis of 2-Amino-5-methylbenzonitrile.
References
- 1. CAS 5925-93-9: Benzonitrile, 2-amino-5-methyl- [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Amino-5-methylbenzonitrile | C8H8N2 | CID 242778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-methylbenzonitrile 97 5925-93-9 [sigmaaldrich.com]
- 8. chemical-label.com [chemical-label.com]
- 9. fishersci.com [fishersci.com]
- 10. Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
